molecular formula C16H17NO2 B5797264 3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one

3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one

Cat. No.: B5797264
M. Wt: 255.31 g/mol
InChI Key: XBJQAOMWBPMIHQ-UHFFFAOYSA-N
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Description

3-Benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is a heterocyclic compound that features a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2,2-dimethyl-3-oxobutanoic acid in the presence of a dehydrating agent to form the benzoxazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

3-Benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with similar structural features.

    Benzimidazole: Another heterocyclic compound with a similar core structure but different functional groups.

    Coumarin: A compound with a benzopyrone core that shares some structural similarities.

Uniqueness

3-Benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is unique due to its specific substitution pattern and the presence of both benzyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2)9-13(18)15-12(17-19-14(15)10-16)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJQAOMWBPMIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NO2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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